N-(2-acetyl-3,4-dimethoxyphenyl)-3-fluorobenzamide
CAS No.: 1256037-07-6
Cat. No.: VC6390394
Molecular Formula: C17H16FNO4
Molecular Weight: 317.316
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1256037-07-6 |
|---|---|
| Molecular Formula | C17H16FNO4 |
| Molecular Weight | 317.316 |
| IUPAC Name | N-(2-acetyl-3,4-dimethoxyphenyl)-3-fluorobenzamide |
| Standard InChI | InChI=1S/C17H16FNO4/c1-10(20)15-13(7-8-14(22-2)16(15)23-3)19-17(21)11-5-4-6-12(18)9-11/h4-9H,1-3H3,(H,19,21) |
| Standard InChI Key | AXYKZHXKGGMYKM-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=C(C=CC(=C1OC)OC)NC(=O)C2=CC(=CC=C2)F |
Introduction
Chemical Identity and Structural Features
N-(2-Acetyl-3,4-dimethoxyphenyl)-3-fluorobenzamide is a synthetic organic compound with the molecular formula C₁₇H₁₆FNO₄ and a molecular weight of 317.316 g/mol. Its IUPAC name reflects its substitution pattern: the benzamide group is fluorinated at the meta position, while the nitrogen atom is bonded to a 2-acetyl-3,4-dimethoxyphenyl moiety. The acetyl group at the ortho position and methoxy groups at the 3- and 4-positions create steric and electronic effects that influence its reactivity and intermolecular interactions.
Table 1: Key Physical and Chemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₇H₁₆FNO₄ |
| Molecular Weight | 317.316 g/mol |
| CAS Number | 1256037-07-6 |
| Appearance | Solid (exact form unspecified) |
| Solubility | Likely soluble in polar aprotic solvents |
| Melting Point | Not reported |
Synthesis and Reaction Pathways
The synthesis of N-(2-acetyl-3,4-dimethoxyphenyl)-3-fluorobenzamide typically involves a two-step protocol:
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Preparation of 2-Acetyl-3,4-dimethoxyaniline:
The amine precursor is synthesized via acetylation and methoxylation of a phenyl ring. For example, acetylation of 3,4-dimethoxyaniline using acetic anhydride under acidic conditions yields the acetylated derivative. -
Coupling with 3-Fluorobenzoyl Chloride:
The final step involves reacting 2-acetyl-3,4-dimethoxyaniline with 3-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. The reaction proceeds via nucleophilic acyl substitution, forming the amide bond.
Optimization Notes:
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Yields depend on reaction temperature, solvent choice (e.g., dichloromethane or THF), and stoichiometry.
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Purification often involves column chromatography or recrystallization.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Key signals include:
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¹³C NMR: Peaks corresponding to the carbonyl groups (C=O at ~165–170 ppm) and fluorinated aromatic carbons (C-F at ~115–125 ppm) .
Infrared (IR) Spectroscopy
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Strong absorption bands for C=O stretches (~1680 cm⁻¹ for amide, ~1700 cm⁻¹ for acetyl).
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N-H stretch of the amide group (~3300 cm⁻¹).
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C-F vibration (~1100 cm⁻¹).
Mass Spectrometry
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Molecular ion peak observed at m/z 317 (M⁺), with fragments corresponding to loss of acetyl (−42 amu) and methoxy groups (−31 amu each).
Molecular Structure and Crystallography
While no crystal structure of N-(2-acetyl-3,4-dimethoxyphenyl)-3-fluorobenzamide has been reported, analogous benzamide derivatives exhibit planar amide groups with resonance stabilization between the carbonyl and adjacent nitrogen lone pairs . Key structural insights include:
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Torsional Angles: The O=C−N−C torsion angle in similar compounds ranges between −13° to 24°, favoring near-cis conformations that optimize hydrogen bonding .
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Hydrogen Bonding: Predicted N−H···O=C interactions dominate crystal packing, potentially forming dimeric motifs or chains .
Compounds with similar dimethoxy and acetyl groups exhibit dual fluorescence due to excited-state intramolecular proton transfer (ESIPT), suggesting utility in bioimaging .
Agricultural Chemistry
Benzamide derivatives are investigated as fungicides or herbicides. The acetyl and methoxy groups may interfere with enzymatic processes in pathogens.
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Compounds
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